molecular formula C10H16N2O B13269322 2-(Tert-pentyloxy)pyridin-3-amine

2-(Tert-pentyloxy)pyridin-3-amine

Cat. No.: B13269322
M. Wt: 180.25 g/mol
InChI Key: NWQSMOVAPNGOBF-UHFFFAOYSA-N
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Description

2-(Tert-pentyloxy)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of a pyridine ring substituted with an amine group at the 3-position and a tert-pentyloxy group at the 2-position. Aminopyridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-pentyloxy)pyridin-3-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a ligand like xantphos, in a solvent such as toluene under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-pentyloxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The amine group at the 3-position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Tert-pentyloxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tert-pentyloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-pentyloxy)pyridin-3-amine is unique due to the presence of the tert-pentyloxy group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(2-methylbutan-2-yloxy)pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-4-10(2,3)13-9-8(11)6-5-7-12-9/h5-7H,4,11H2,1-3H3

InChI Key

NWQSMOVAPNGOBF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC1=C(C=CC=N1)N

Origin of Product

United States

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